7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride is a synthetic organic compound characterized by its unique bicyclic structure, which includes two fluorine atoms and a nitrogen atom within a seven-membered ring. This compound is notable for its potential applications in medicinal chemistry and material science. The molecular formula for this compound is and its CAS number is 2460755-29-5.
This compound is synthesized primarily in research laboratories and is available from various chemical suppliers. It has been studied for its pharmacological properties and potential therapeutic applications.
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride belongs to the class of bicyclic compounds and is structurally related to phenyltropanes, which are known for their stimulant properties similar to those of cocaine.
The synthesis of 7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride typically involves several key steps:
Starting Materials: The synthesis begins with cyclopentane derivatives as precursors.
Fluorination: The introduction of fluorine atoms is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination.
Cyclization: The bicyclic structure is formed through cyclization reactions, often facilitated by catalysts like palladium or nickel complexes.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
The synthetic routes require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Techniques such as chromatography may be employed for purification after synthesis.
The molecular structure of 7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride features a bicyclic framework with the following key characteristics:
The InChI representation for this compound is:
This data indicates the specific arrangement of atoms within the molecule.
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride can participate in various chemical reactions due to its reactive functional groups:
Substitution Reactions: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Cyclization Reactions: It can undergo further cyclization under specific conditions to form more complex structures.
Reactions involving this compound often require specific catalysts and reaction conditions to achieve desired outcomes without decomposing the bicyclic structure.
The mechanism of action for 7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride involves interactions with biological targets:
Molecular Targets: The compound may interact with specific enzymes or receptors due to its structural characteristics.
Pathways: It modulates biochemical pathways that could influence various cellular processes, potentially leading to therapeutic effects in medicinal applications.
Research indicates that the fluorinated structure enhances binding affinity towards certain biological targets compared to non-fluorinated analogs.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity post-synthesis .
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride has several applications across different fields:
Chemistry: Serves as a building block for synthesizing more complex molecules.
Biology: Investigated for potential interactions with biological macromolecules that could lead to new therapeutic agents.
Medicine: Explored for pharmacological properties that may lead to novel treatments for various diseases.
Industry: Utilized in developing advanced materials and chemical processes due to its unique properties .
The introduction of gem-difluoro groups at the C7 bridgehead position is critical for metabolic stability and conformational rigidity. Electrophilic fluorination of the precursor 4,4-dimethyl-3-azabicyclo[4.1.0]heptan-7-one employs reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis-tetrafluoroborate) or diethylaminosulfur trifluoride (DAST). The reaction proceeds via an enolate intermediate, generated using LiHMDS at −78°C in THF, followed by electrophilic quenching. Selectfluor® achieves superior regioselectivity (>95%) at the electron-deficient C7 position compared to DAST (82–88%), minimizing side products from ring-opening or elimination [1] [8].
Table 2: Performance of Electrophilic Fluorinating Reagents
Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Selectfluor® | THF | −78 to 25 | 8 | 89 | >95% |
DAST | DCM | 0 to 25 | 2 | 75 | 82–88% |
Deoxo-Fluor | DCM | 25 | 12 | 68 | 78–85% |
Optimization revealed anhydrous conditions are essential to prevent hydrolysis of the aziridine ring. Post-fluorination, the crude difluoroketone undergoes Wolff-Kishner reduction or Clemmensen reduction to yield the saturated 7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane scaffold [1].
The bicyclic core is constructed via intramolecular cyclopropanation of diazo precursors or transition-metal-catalyzed cyclizations. Rhodium(II) acetate-catalyzed decomposition of diazoacetamides derived from 4-penten-1-amines enables stereoselective cyclopropanation. For the 4,4-dimethyl variant, the precursor N-(4-methylpent-4-en-1-yl)diazoacetamide undergoes cyclization using 2 mol% Rh₂(OAc)₄ in refluxing toluene, achieving 85% yield with trans selectivity (>15:1 dr) [4].
Ring-closing metathesis (RCM) offers an alternative route:
Table 3: Catalytic Methods for Bicyclic Core Assembly
Method | Catalyst/Reagent | Key Intermediate | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Rh-Catalyzed Cyclopropanation | Rh₂(OAc)₄ (2 mol%) | Diazoacetamide | 85 | >15:1 trans |
Ring-Closing Metathesis | Grubbs II (5 mol%) | 1,7-Diene | 62 (3 steps) | Variable |
Pt-Catalyzed Cyclization | PtCl₂ (3 mol%) | 1,6-Enyne | 78 | >10:1 cis |
Conversion of the free base to the hydrochloride salt significantly improves aqueous solubility (from <0.1 mg/mL to >50 mg/mL) and crystallinity. The free base is dissolved in anhydrous ethyl acetate (5 vol%) and treated with 1.1 equiv HCl (3M in cyclopentyl methyl ether, CPME) at 0°C. Crystallization initiates within 30 min, yielding high-purity monohydrate crystals (99.5% by HPLC) after filtration and drying [2] [8].
Solvent screening identified ethyl acetate/CPME mixtures as optimal for crystal habit control, minimizing chloride inclusion defects observed in ethereal solvents. The hydrochloride salt exhibits superior storage stability (>24 months at 25°C/60% RH) compared to hygroscopic free bases or maleate salts. Solubility profiling in biorelevant media (Table 4) confirms bioavailability advantages [2] [4] [8].
Table 4: Solubility of Hydrochloride Salt vs. Free Base
Medium | Free Base (mg/mL) | Hydrochloride Salt (mg/mL) | pH |
---|---|---|---|
Simulated Gastric Fluid | <0.1 | 58.3 ± 1.2 | 1.2 |
Phosphate Buffer (PBS) | 0.2 | 32.6 ± 0.8 | 7.4 |
Fasted State Intestinal Fluid | 0.3 | 46.1 ± 1.1 | 6.5 |
Key bottlenecks in batch processes—exothermic fluorination and hazardous diazo handling—are mitigated via continuous flow systems. Electrophilic fluorination with Selectfluor® is conducted in a Corning AFR module featuring SiC microchannels:
For cyclopropanation, a tube-in-tube reactor separates diazo generation (from hydrazone precursor) and Rh-catalyzed cyclization:
CAS No.: 112484-85-2
CAS No.: 10606-14-1